molecular formula C11H16N2O3S B1454257 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline CAS No. 1094923-09-7

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

Cat. No.: B1454257
CAS No.: 1094923-09-7
M. Wt: 256.32 g/mol
InChI Key: XRZOUTGLXOIFNZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline is a chemical compound with the CAS Number: 1094923-09-7 . It has a molecular weight of 256.33 . It is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methoxy-4-(1-pyrrolidinylsulfonyl)aniline . The InChI code for this compound is 1S/C11H16N2O3S/c1-16-10-8-9(12)4-5-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.33 . It is usually in the form of a powder .

Scientific Research Applications

Polymerization and Electrochemical Studies

  • In Situ Polymerization : Aniline sulfonic acid derivatives, including 3-amino-4-methoxybenzenesulfonic, show potential in the polymerization process. They can be incorporated into layered double hydroxides (LDHs) and undergo thermal treatment, leading to dimerization or polymerization, which is crucial for material science and electrochemistry (Moujahid et al., 2005).

Nucleophilic Substitution Reactions

  • Substitution Reactions with Amines : Research shows that compounds like 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline are involved in nucleophilic substitution reactions, especially with primary alkylamines, which are less effective with secondary alkylamines. These reactions are significant in synthetic organic chemistry (Sekiguchi et al., 1989).

Nonlinear Optical Materials

  • Hyperbranched Polymers : A hyperbranched polymer using 4-(2-cyano-2-methoxy-carbonylvinyl)aniline as a chromophore, related to the chemical family of this compound, has been developed for nonlinear optics. This involves understanding the properties of these polymers in polar organic solvents and their applications in optoelectronics (Zhang et al., 1997).

Synthesis and Molecular Docking Studies

  • Molecular Docking : Studies involving molecular docking and structure-activity relationships of compounds related to this compound, such as c-Met kinase inhibitors, are crucial for understanding their interactions and conformations. This research is relevant in the field of drug design and molecular biology (Caballero et al., 2011).

Synthesis of Pyrrolidinone Derivatives

  • Ionic Liquid Catalysis : The catalytic efficiency of certain ionic liquids for synthesizing pyrrolidinone derivatives, to which this compound is closely related, has been demonstrated. This is relevant for green chemistry and pharmaceutical synthesis (Khaligh et al., 2018).

Rearrangement Reactions for Agrochemicals and Medicinal Compounds

  • Rearrangement of Pyrrolidin-2-ones : Studies on the rearrangement of chlorinated pyrrolidin-2-ones, related to this compound, provide valuable adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-methoxy-4-pyrrolidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-10-8-9(12)4-5-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZOUTGLXOIFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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